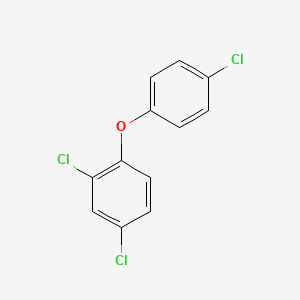

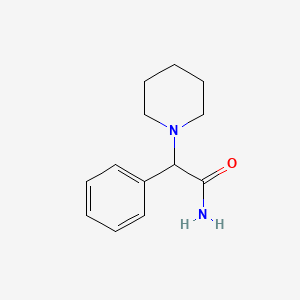

![molecular formula C13H16BrNO4S B1345224 8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1137509-73-9](/img/structure/B1345224.png)

8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

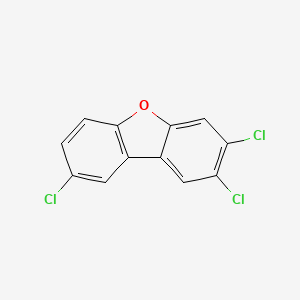

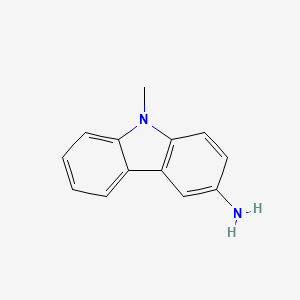

The compound 8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound, which is a class of organic compounds that contain a unique structural motif consisting of two rings that share a single atom. The compound mentioned is not directly synthesized in the provided papers, but related compounds such as 8-oxa-2-azaspiro[4.5]decane and 1,8-dioxaspiro[4.5]decanes have been synthesized and studied, indicating a potential pathway for the synthesis of the target compound.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported. For instance, the synthesis of 8-oxa-2-azaspiro[4.5]decane was achieved using commercially available reagents, specifically tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, suggesting that similar methods could potentially be adapted for the synthesis of 8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane . Additionally, the synthesis of 1,8-dioxaspiro[4.5]decanes and 1-oxa-8-thiaspiro[4.5]decanes through phenylsulfanyl migration indicates that the introduction of a phenylsulfanyl group is feasible, which is a step towards the bromophenylsulfonyl moiety present in the target compound .

Molecular Structure Analysis

Spirocyclic compounds like the ones mentioned in the papers have complex molecular structures that can exhibit different stereochemical configurations. The stereochemistry of such compounds can be controlled through specific synthetic routes, such as aldol reactions or the reduction of hydroxy-ketones, which allows for the preparation of single enantiomers and diastereoisomers . This level of control is crucial for the synthesis of 8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane, as the presence of multiple chiral centers could lead to the formation of several stereoisomers.

Chemical Reactions Analysis

The chemical reactivity of spirocyclic compounds is influenced by their three-dimensional structure and the functional groups attached to them. The papers do not provide specific reactions for the target compound, but the synthesis of related compounds involves reactions such as nucleophilic substitution and acid-catalyzed migration of phenylsulfanyl groups . These reactions are indicative of the types of chemical transformations that might be applicable to the synthesis and further functionalization of 8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane are not directly reported in the provided papers, the properties of spirocyclic compounds in general can be inferred. These compounds often have unique properties due to their rigid structures, which can affect their boiling points, solubility, and stability. The presence of a bromophenylsulfonyl group would likely contribute to the compound's reactivity and could potentially make it a precursor for biologically active compounds, as suggested by the synthesis of related spirocyclic compounds .

Aplicaciones Científicas De Investigación

Microbial Degradation of Polyfluoroalkyl Chemicals

Studies have explored the environmental biodegradability of polyfluoroalkyl chemicals, focusing on the microbial degradation pathways and the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) from precursor compounds. This research area is crucial for evaluating the environmental fate and effects of such chemicals, including sulfonamide derivatives (Liu & Avendaño, 2013).

Analytical Methods for Antioxidant Activity

The development and application of analytical methods to determine the antioxidant activity of compounds, including sulfonamide derivatives, are significant for various fields from food engineering to medicine. These methods help in understanding the potential health benefits and applications of such compounds in preventing oxidative stress-related diseases (Munteanu & Apetrei, 2021).

Developmental Toxicity of Perfluoroalkyl Acids

Research on the developmental toxicity of perfluoroalkyl acids and their derivatives, including sulfonamide-related compounds, highlights concerns about their widespread prevalence in humans and potential health risks. This area of study is vital for understanding the impact of environmental contaminants on human health and development (Lau, Butenhoff, & Rogers, 2004).

Sulfonamide Analogs in Medicinal Chemistry

The synthesis and biological activity of N-sulfonylamino azinones and other sulfonamide analogs have been extensively investigated for their potential in treating various diseases. These studies underscore the importance of sulfonamides in drug discovery and development, highlighting their applications in creating new therapeutic agents (Elgemeie, Azzam, & Elsayed, 2019).

Propiedades

IUPAC Name |

8-(3-bromophenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO4S/c14-11-2-1-3-12(10-11)20(16,17)15-6-4-13(5-7-15)18-8-9-19-13/h1-3,10H,4-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQNHCCUFQLWJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)S(=O)(=O)C3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.